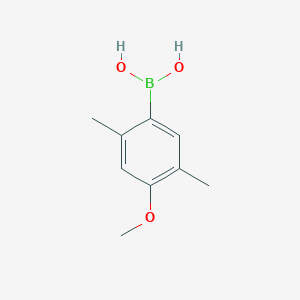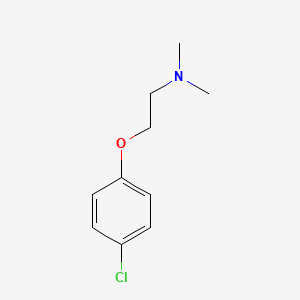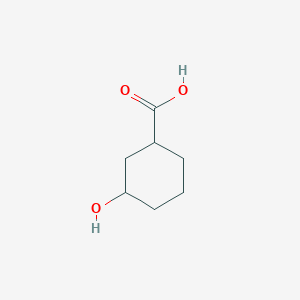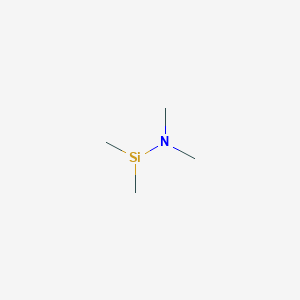
Dimethylsilyldimethylamine
Overview
Description
Dimethylsilyldimethylamine, with the molecular formula C₄H₁₃NSi, is an organosilicon compound. It is characterized by the presence of both silicon and nitrogen atoms within its structure. This compound is known for its utility in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylsilyldimethylamine can be synthesized through several methods. One common route involves the reaction of dimethylchlorosilane with dimethylamine. The reaction typically proceeds as follows: [ \text{(CH₃)₂SiCl₂} + 2 \text{(CH₃)₂NH} \rightarrow \text{(CH₃)₂Si(N(CH₃)₂)₂} + 2 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: Dimethylsilyldimethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Dimethylsilyldimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, which are essential in various industrial applications such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism by which dimethylsilyldimethylamine exerts its effects involves its ability to form stable bonds with both silicon and nitrogen atoms. This allows it to participate in a variety of chemical reactions, modifying the properties of other molecules. The molecular targets and pathways involved often depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Trimethylsilylamine: Similar in structure but with three methyl groups attached to the silicon atom.
Dimethylaminosilane: Contains a similar dimethylamino group but differs in the overall structure.
Uniqueness: Dimethylsilyldimethylamine is unique due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds.
Properties
InChI |
InChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNONVXCZVHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885210 | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22705-32-4 | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,1,1-tetramethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethylsilyldimethylamine (DMSDMA) interact with photoresists in lithographic processes, and what are the downstream effects?
A1: DMSDMA acts as a silylating agent in photolithography, primarily with resists containing hydroxyl groups like poly(vinylphenol) (PVP). The silylation process involves the reaction of DMSDMA with these hydroxyl groups, replacing them with dimethylsilyl groups. [, , ] This modification leads to several downstream effects:
- Increased etch resistance: The silylated regions of the resist become significantly more resistant to plasma etching, enabling the transfer of patterns into underlying layers. [, ]
- Solubility alteration: Silylation renders the modified resist areas insoluble in specific developers, allowing for either positive or negative tone patterning depending on the process. []
- Improved resolution: The selective diffusion of DMSDMA into exposed resist areas can enhance the resolution of fabricated features, enabling sub-micron pattern fabrication. [, ]
Q2: What is the impact of poly(vinylphenol) (PVP) molecular weight on its interaction with DMSDMA?
A2: Research indicates that higher molecular weight PVP leads to increased efficiency of both crosslinking and silylation inhibition upon irradiation. [] This suggests that the polymer chain length influences the accessibility of hydroxyl groups for reaction with DMSDMA and the subsequent crosslinking reactions induced by UV irradiation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


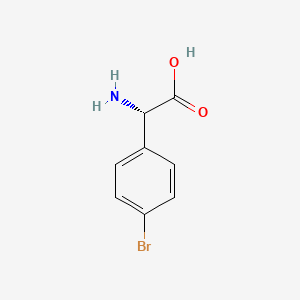
![N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1587943.png)
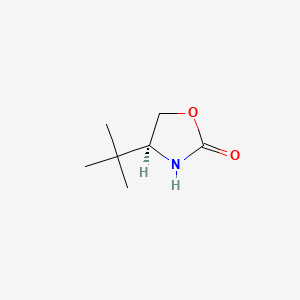

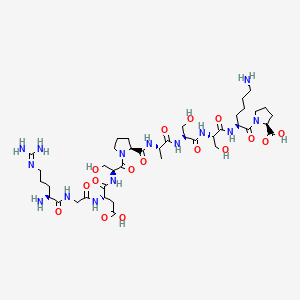

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)
![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)
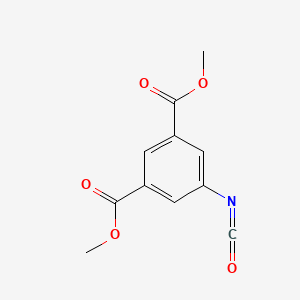
![2-fluoro-N-[(4-propylcyclohexylidene)amino]benzamide](/img/structure/B1587956.png)
